GSK9311

描述

GSK9311 是一种化学化合物,以其作为溴结构域和 PHD 指蛋白 (BRPF) 溴结构域抑制剂的作用而闻名。它是 GSK6853 的活性较低的类似物,通常用作科学研究中的阴性对照。 This compound 对 BRPF1 和 BRPF2 表现出抑制活性,其 pIC50 值分别为 6.0 和 4.3 .

准备方法

合成路线和反应条件

GSK9311 的合成涉及苯并咪唑酮类似物的制备。具体的合成路线和反应条件是专有的,未在公开文献中详细披露。 已知该化合物是通过一系列化学反应合成的,这些反应包括苯并咪唑酮核心结构的形成以及随后的功能化,以获得所需的抑制活性 .

工业生产方法

This compound 的工业生产方法没有得到广泛的记录生产过程可能涉及标准的有机合成技术和提纯方法,以实现高纯度和一致性 .

化学反应分析

反应类型

GSK9311 会发生各种化学反应,包括:

取代反应: 涉及分子内官能团的置换。

氧化还原反应: 改变化合物中特定原子的氧化态。

常用试剂和条件

在 this compound 的合成和修饰中常用的试剂包括:

二甲基亚砜 (DMSO): 用作溶解化合物的溶剂。

氯化钠 (NaCl): 用于制备用于各种反应的盐溶液

形成的主要产物

由涉及 this compound 的反应形成的主要产物通常是原始化合物的衍生物,其特定官能团发生修饰,以增强或改变其抑制活性 .

科学研究应用

Cancer Therapy

GSK9311 has been investigated for its effects on cancer cell proliferation and apoptosis. In studies involving breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, comparable to established anti-estrogen therapies. This effect was attributed to the blockade of cell cycle progression and induction of apoptotic pathways .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | % Cell Growth Inhibition | Apoptosis Induction |

|---|---|---|---|

| MCF-7 | 0.5 | 45% | Yes |

| MDA-MB-231 | 1.0 | 60% | Yes |

| KMS11 | 0.2 | 50% | Yes |

Epigenetic Modulation

This compound has been utilized as a tool in epigenetic research to explore the roles of bromodomain-containing proteins in gene regulation. Its application in combinatorial drug screening highlighted its ability to potentiate the effects of other anticancer agents by inhibiting off-target effects related to ABCG2, an efflux transporter associated with drug resistance .

Case Study: Combinatorial Drug Screening

In a study aimed at enhancing the efficacy of TAK-243, a UBA1 inhibitor, this compound was used as a negative control to assess off-target effects. The results indicated that while this compound did not significantly alter the activity of TAK-243 alone, its presence helped delineate the specific pathways involved in drug potentiation .

Mechanistic Insights

Research indicates that this compound's mechanism involves modulation of histone modifications and transcriptional regulation via bromodomain inhibition. This action can lead to alterations in gene expression profiles critical for cancer cell survival and proliferation.

Inflammatory Diseases

This compound is also being explored for its potential role in modulating inflammatory responses. Given that glycogen synthase kinase-3 (GSK-3) plays a pivotal role in inflammation, inhibitors like this compound could offer therapeutic avenues for conditions such as rheumatoid arthritis and neurodegenerative diseases .

作用机制

GSK9311 通过抑制 BRPF 溴结构域发挥作用。该化合物与溴结构域结合,阻止其与乙酰化的组蛋白相互作用。这种抑制破坏了溴结构域在基因调控和染色质重塑中的正常功能。 This compound 的分子靶标包括 BRPF1 和 BRPF2,其具体途径涉及组蛋白乙酰化的调节 .

相似化合物的比较

类似化合物

GSK6853: GSK9311 的活性更强的类似物,对 BRPF1 的效力更高。

BET 溴结构域抑制剂 3: 另一种用于与避孕、癌症和心脏病相关的研究的溴结构域抑制剂

独特性

This compound 在作为 BRPF 溴结构域抑制研究的阴性对照方面是独一无二的。 与 GSK6853 相比,它具有降低的效力,这使其在实验环境中区分特定抑制效应方面具有价值 .

生物活性

GSK9311 is a compound that has garnered attention in the field of epigenetics, particularly due to its role as a bromodomain inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and its significance in cancer research.

Overview of this compound

This compound hydrochloride is primarily recognized as a negative control for the more potent bromodomain inhibitor GSK6853. It is classified as a less active analogue and is utilized mainly in experimental settings to validate findings associated with GSK6853's activity against bromodomain-containing proteins, specifically BRPF1 (Bromodomain and PHD Finger Containing 1) .

Bromodomains are protein modules that recognize acetylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression through chromatin remodeling. This compound functions by inhibiting the BRPF1 bromodomain, although its efficacy is significantly lower than that of GSK6853 .

The inhibition of BRPF1 has been shown to affect several key cellular functions:

- Cell Proliferation : Inhibition by bromodomain inhibitors can lead to reduced cell growth in various cancer cell lines, including estrogen receptor-positive breast cancer cells.

- Apoptosis : Compounds like GSK6853 induce significant apoptotic cell death, while this compound serves as a control to demonstrate the specificity of these effects .

- Gene Expression Regulation : The interaction between BRPF1 and estrogen receptor alpha (ERα) indicates that BRPF1 is essential for efficient estrogen signaling, which is critical in breast cancer biology .

Case Studies

A study investigating the effects of various bromodomain inhibitors on breast cancer cells highlighted the differential impacts of this compound compared to its more potent counterparts. The research demonstrated that:

- GSK6853 led to a dose-dependent inhibition of cell growth and significant induction of apoptosis in MCF-7 cells (a model for ER-positive breast cancer).

- This compound , used as a negative control, did not exhibit similar effects, reinforcing its role as a less effective inhibitor .

Data Table: Biological Activity Comparison

| Compound | pIC50 Value | Effect on Cell Proliferation | Induction of Apoptosis | Gene Expression Impact |

|---|---|---|---|---|

| GSK6853 | Higher | Significant | High | Downregulation of ER target genes |

| This compound | Lower | Minimal | None | No significant changes |

Implications for Cancer Therapy

The exploration of bromodomain inhibitors like this compound contributes to a broader understanding of epigenetic regulation in cancer. While this compound itself is not therapeutically potent, it serves as an important tool for researchers studying the role of BRPF1 in oncogenic processes. The insights gained from using such controls can lead to the development of more effective therapeutic strategies targeting epigenetic mechanisms.

属性

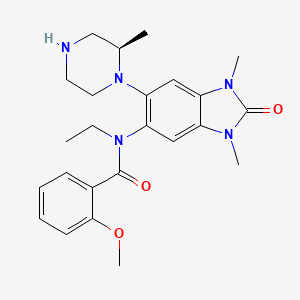

IUPAC Name |

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXIHQFRQPGCCR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。